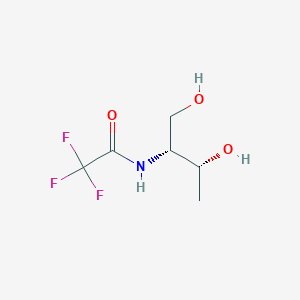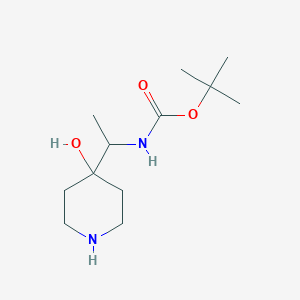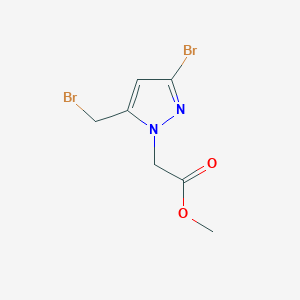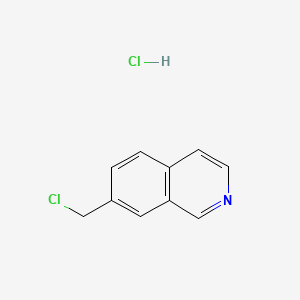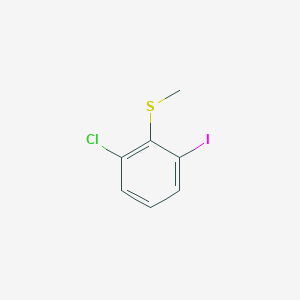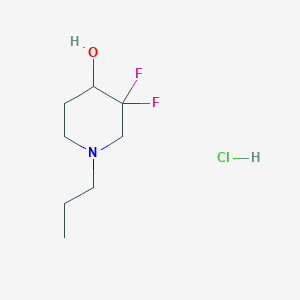
3,3-Difluoro-1-propylpiperidin-4-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Difluoro-1-propylpiperidin-4-ol hydrochloride is a chemical compound with the molecular formula C8H16ClF2NO. It is a derivative of piperidine, featuring difluoro and propyl groups attached to the piperidine ring. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-1-propylpiperidin-4-ol hydrochloride typically involves the following steps:
Starting Materials: Piperidine and appropriate fluorinating agents are used as starting materials.
Fluorination: The piperidine ring is fluorinated to introduce the difluoro groups.
Alkylation: The fluorinated piperidine undergoes alkylation with propyl bromide to introduce the propyl group.
Hydroxylation: The resulting compound is hydroxylated to introduce the hydroxyl group at the 4-position.
Acidification: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and the reaction conditions are optimized for higher yields and purity. Continuous flow reactors and advanced purification techniques are employed to ensure the efficient production of the compound.
化学反应分析
Types of Reactions: 3,3-Difluoro-1-propylpiperidin-4-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atoms or the propyl group.
Substitution: The fluorine atoms or the hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation: Piperidone derivatives.
Reduction: Piperidine derivatives with fewer fluorine atoms.
Substitution: Derivatives with different functional groups replacing the fluorine or hydroxyl groups.
科学研究应用
3,3-Difluoro-1-propylpiperidin-4-ol hydrochloride is used in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential therapeutic properties in drug development.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism by which 3,3-Difluoro-1-propylpiperidin-4-ol hydrochloride exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved vary based on the biological system being studied.
相似化合物的比较
3,3-Difluoro-1-propylpiperidin-4-ol hydrochloride is compared with other similar compounds to highlight its uniqueness:
3,3-Difluoropiperidin-4-ol hydrochloride: Similar structure but lacks the propyl group.
1-Propylpiperidin-4-ol hydrochloride: Lacks the difluoro groups.
3,3-Difluoro-1-ethylpiperidin-4-ol hydrochloride: Similar but with an ethyl group instead of propyl.
属性
IUPAC Name |
3,3-difluoro-1-propylpiperidin-4-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F2NO.ClH/c1-2-4-11-5-3-7(12)8(9,10)6-11;/h7,12H,2-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBENLOZMLHJFIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(C(C1)(F)F)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6,7-Dihydro-5H-pyrrolo[1,2-A]imidazole-5-carboxamide](/img/structure/B8105359.png)
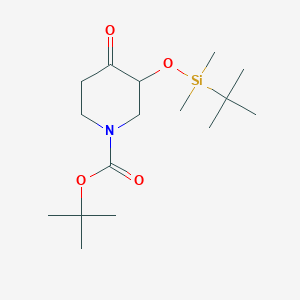
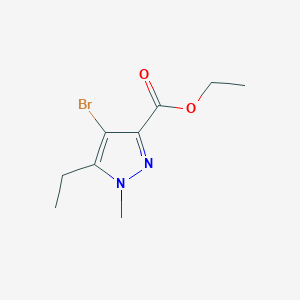
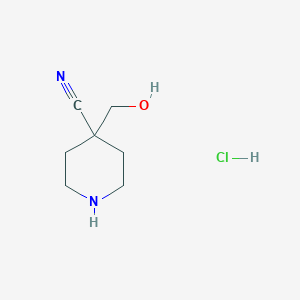
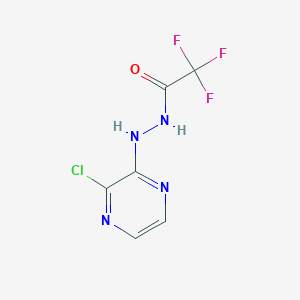
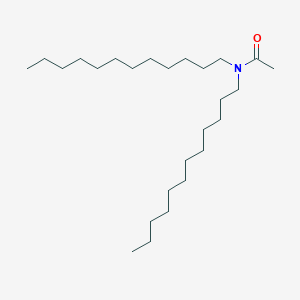
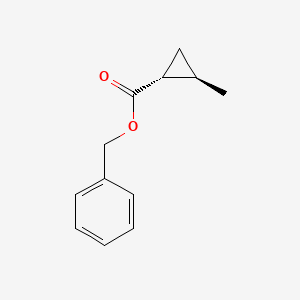
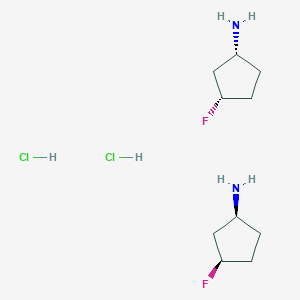
![6-oxo-6λ6-thia-7-azatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraene-11-carboxylic acid](/img/structure/B8105422.png)
